molecular formula C18H22ClN5O5S B2432693 n-(3-(1h-Imidazol-1-yl)propyl)-1-((2-chloro-5-nitrophenyl)sulfonyl)piperidine-4-carboxamide CAS No. 326025-86-9

n-(3-(1h-Imidazol-1-yl)propyl)-1-((2-chloro-5-nitrophenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B2432693
CAS No.: 326025-86-9
M. Wt: 455.91
InChI Key: GCBSBUWOTPAJEM-UHFFFAOYSA-N
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Description

n-(3-(1h-Imidazol-1-yl)propyl)-1-((2-chloro-5-nitrophenyl)sulfonyl)piperidine-4-carboxamide is a complex organic compound that features a combination of functional groups, including a sulfonyl group, an imidazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(3-(1h-Imidazol-1-yl)propyl)-1-((2-chloro-5-nitrophenyl)sulfonyl)piperidine-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole derivative, followed by the introduction of the piperidine ring and the sulfonyl group. The final step involves the coupling of the 2-chloro-5-nitrophenyl group to the sulfonyl-imidazole-piperidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

n-(3-(1h-Imidazol-1-yl)propyl)-1-((2-chloro-5-nitrophenyl)sulfonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can result in various substituted derivatives.

Scientific Research Applications

n-(3-(1h-Imidazol-1-yl)propyl)-1-((2-chloro-5-nitrophenyl)sulfonyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: The compound can be used to study the interactions with biological targets such as enzymes or receptors.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties.

Mechanism of Action

The mechanism of action of n-(3-(1h-Imidazol-1-yl)propyl)-1-((2-chloro-5-nitrophenyl)sulfonyl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    n-(3-(1h-Imidazol-1-yl)propyl)-1-((2-chloro-5-nitrophenyl)sulfonyl)piperidine-4-carboxamide: shares similarities with other sulfonyl-imidazole-piperidine derivatives.

    This compound: is unique due to the specific combination of functional groups and the presence of the 2-chloro-5-nitrophenyl group.

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and potential applications in various fields. The combination of the sulfonyl group, imidazole ring, and piperidine ring provides a versatile scaffold for the development of new compounds with desired properties.

Properties

IUPAC Name

1-(2-chloro-5-nitrophenyl)sulfonyl-N-(3-imidazol-1-ylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O5S/c19-16-3-2-15(24(26)27)12-17(16)30(28,29)23-9-4-14(5-10-23)18(25)21-6-1-8-22-11-7-20-13-22/h2-3,7,11-14H,1,4-6,8-10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBSBUWOTPAJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCCN2C=CN=C2)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>68.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269707
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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